molecular formula C16H19ClF3N3O B14802008 (1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride

(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride

Cat. No.: B14802008
M. Wt: 361.79 g/mol
InChI Key: CUPYADQMNBYJGQ-UHFFFAOYSA-N
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Description

(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with an amino group and a carboxamide group, along with a phenyl ring containing cyano and trifluoromethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the amino group, and attachment of the phenyl ring with cyano and trifluoromethyl substituents. Common reagents used in these reactions include cyclohexanone, ammonia, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high purity and yield while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide
  • (1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrobromide

Uniqueness

Compared to similar compounds, (1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride exhibits unique properties due to the presence of the hydrochloride salt. This modification can influence its solubility, stability, and bioavailability, making it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C16H19ClF3N3O

Molecular Weight

361.79 g/mol

IUPAC Name

3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C16H18F3N3O.ClH/c17-16(18,19)14-6-10(8-20)4-5-12(14)9-22-15(23)11-2-1-3-13(21)7-11;/h4-6,11,13H,1-3,7,9,21H2,(H,22,23);1H

InChI Key

CUPYADQMNBYJGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)C(=O)NCC2=C(C=C(C=C2)C#N)C(F)(F)F.Cl

Origin of Product

United States

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